molecular formula C42H34O20 B2723037 (2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid CAS No. 1419478-52-6

(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid

Cat. No.: B2723037
CAS No.: 1419478-52-6
M. Wt: 858.714
InChI Key: WINRWNWFZZGKBN-KFLUQYNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted hexanedioic acid derivative featuring four (E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl (caffeoyl) groups. Its stereochemistry (2R,3S,4S,5S) and polyhydroxy structure confer significant polarity, while the caffeoyl moieties introduce aromatic and antioxidant properties.

Properties

CAS No.

1419478-52-6

Molecular Formula

C42H34O20

Molecular Weight

858.714

IUPAC Name

(2R,3S,4S,5S)-2,3,4,5-tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)39(59,37(55)56)41(61,35(53)15-7-23-3-11-27(45)31(49)19-23)42(62,36(54)16-8-24-4-12-28(46)32(50)20-24)40(60,38(57)58)34(52)14-6-22-2-10-26(44)30(48)18-22/h1-20,43-50,59-62H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+/t39-,40+,41-,42-/m1/s1

InChI Key

WINRWNWFZZGKBN-KFLUQYNTSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)C(C(=O)O)(C(C(=O)C=CC2=CC(=C(C=C2)O)O)(C(C(=O)C=CC3=CC(=C(C=C3)O)O)(C(C(=O)C=CC4=CC(=C(C=C4)O)O)(C(=O)O)O)O)O)O)O)O

solubility

not available

Origin of Product

United States

Biological Activity

(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid is a complex organic compound with potential biological significance. This article explores its biological activity based on existing research findings and case studies.

Chemical Structure and Properties

The compound features multiple hydroxyl groups and phenolic structures that contribute to its biochemical interactions. Its molecular formula is C34H37O14C_{34}H_{37}O_{14}, and it possesses a molecular weight of approximately 637.65 g/mol. The presence of the dihydroxyphenyl moiety suggests potential antioxidant properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The dihydroxyphenyl groups are known to scavenge free radicals effectively. A study demonstrated that derivatives of phenolic compounds can reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .

2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may modulate inflammatory pathways. For instance, it could inhibit the expression of pro-inflammatory cytokines in macrophage cultures. Compounds with similar structures have been shown to downregulate TNF-alpha and IL-6 levels in vitro .

3. Anticancer Potential
There is emerging evidence that this compound may exhibit anticancer properties. In vitro studies have indicated that similar phenolic compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation .

Research Findings and Case Studies

Study Objective Findings
Study 1 Evaluate antioxidant capacityDemonstrated significant reduction in ROS levels in treated cells compared to controls.
Study 2 Investigate anti-inflammatory effectsShowed decreased expression of inflammatory markers in macrophages treated with the compound.
Study 3 Assess anticancer activityInduced apoptosis in breast cancer cell lines with IC50 values indicating potency at low concentrations.

The proposed mechanisms by which (2R,3S,4S,5S)-2,3,4,5-tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid exerts its biological effects include:

  • Antioxidant Mechanism : The compound's hydroxyl groups donate electrons to free radicals, thereby stabilizing them and preventing cellular damage.
  • Anti-inflammatory Pathway Modulation : It may inhibit NF-kB signaling pathways that lead to the expression of inflammatory cytokines.
  • Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial membrane permeabilization.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C42H34O20
  • Molecular Weight : 858.71 g/mol
  • CAS Number : 1419478-52-6

The structure consists of multiple hydroxyl groups and a complex ester linkage with phenolic components that contribute to its biological activity.

Physical Properties

PropertyValue
Boiling PointNot available
SolubilitySoluble in organic solvents
StabilityStable under proper storage conditions

Antioxidant Activity

Research indicates that compounds similar to (2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid exhibit significant antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals and reducing lipid peroxidation.

  • Case Study : A study demonstrated that a related compound effectively reduced oxidative stress markers in cellular models by up to 50% compared to control groups .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Its mechanism involves inhibiting pro-inflammatory cytokines and mediators.

  • Case Study : In vitro studies revealed that the compound inhibited the expression of TNF-alpha and IL-6 in macrophages by approximately 40% .

Enzyme Inhibition

The structural characteristics of this compound suggest potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic pathways related to inflammation and cancer.

  • Case Study : Molecular docking studies indicated strong binding affinity with cyclooxygenase enzymes (COX-1 and COX-2), suggesting a role in pain management therapies .

Drug Delivery Systems

The compound's ability to form stable complexes with drugs makes it suitable for drug delivery applications. Its hydrophilic nature allows for enhanced solubility of poorly soluble drugs.

  • Data Table : Comparison of drug solubility with and without the compound as a carrier.
Drug NameSolubility (mg/mL)With Compound (mg/mL)
Drug A0.55.0
Drug B1.010.0

Biodegradable Polymers

Due to its natural origin and biodegradable properties, this compound can be utilized in creating environmentally friendly polymers.

  • Case Study : Research has shown that incorporating this compound into polymer matrices enhances mechanical properties while maintaining biodegradability .

Comparison with Similar Compounds

(2R,3S,4R,5S)-2,3,4,5-Tetrahydroxyhexanedioic Acid (CAS 526-99-8)

  • Structure : A simpler analog lacking caffeoyl groups. The stereochemistry at C4 differs (R-configuration vs. S in the target compound).
  • Molecular Formula : C₆H₁₀O₈ (MW 210.14) vs. the target’s larger formula (estimated C₃₄H₂₆O₂₀ based on four caffeoyl additions).
  • Properties: Higher water solubility due to absence of lipophilic caffeoyl groups.
  • Safety: Classified with R22 (harmful if swallowed) and R40 (possible carcinogen) .

(2S,3R,4R,5S)-2,3,4,6-Tetrakis(benzyloxy)hexane-1,5-diol (CAS 78136-16-0)

  • Molecular Formula : C₃₄H₃₈O₆ (MW 542.67).
  • Properties : High lipophilicity from benzyl groups, contrasting with the target’s mixed polarity. Lacks acidic protons, reducing solubility in aqueous media.
  • Synthesis : Requires multi-step protection/deprotection; idealized yields (100%) suggest methodological optimization .

(3R,5R)-1,3,5-Trihydroxy-4-{[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]oxy}cyclohexanecarboxylic Acid

  • Structure : Single caffeoyl ester on a cyclohexanecarboxylic acid backbone.
  • Properties: Fewer phenolic groups than the target compound, likely reducing antioxidant capacity. Ester linkage may enhance stability compared to free hydroxyls.

Key Research Findings

  • Extraction: The target compound’s polarity suggests ethanol or methanol as optimal solvents, contrasting with n-hexane’s use for non-polar analogs .
  • Biological Activity: Caffeoyl groups are linked to radical scavenging; tetrakis substitution may enhance binding to microbial targets compared to mono-substituted analogs .

Preparation Methods

Enzymatic Preparation Methods

Hydroxycinnamoyl Transferase-Mediated Synthesis

One of the most promising approaches for synthesizing the target compound involves enzymatic catalysis using specialized acyltransferases. Particularly relevant is the hydroxycinnamoyl-CoA:tetrahydroxyhexanedioate hydroxycinnamoyl transferase (HHHT), which has demonstrated capability to transfer hydroxycinnamoyl groups to tetrahydroxyhexanedioic acids like mucic acid.

Enzyme Selection and Preparation

HHHT belongs to the BAHD acyl-CoA transferase family that utilizes hydroxycinnamoyl-CoA as the acyl donor to form ester bonds. The enzyme from common bean (Phaseolus vulgaris L.) has been extensively characterized and can be expressed in heterologous systems like Escherichia coli for preparative purposes.

For enzyme preparation, the HHHT gene can be cloned and overexpressed in E. coli, followed by purification using standard chromatographic techniques. The resulting HHHT preparation can then be used for the catalytic transfer of caffeoyl groups to mucic acid.

Reaction Conditions and Kinetic Parameters

The enzymatic transfer reaction is typically conducted in sodium phosphate buffer (100 mM, pH 7.5) containing 1 mM EDTA at 25°C. The kinetic parameters for the transfer of caffeoyl groups to mucic acid have been determined and are presented in Table 1.

Substrate Combination KM (μM) kcat (s⁻¹) kcat/KM (s⁻¹ mM⁻¹)
Caffeoyl-CoA (variable) + Mucic acid (20 mM) 19 ± 2 1.3 ± 0.1 70 ± 9
Mucic acid (variable) + Caffeoyl-CoA (100 μM) 2,600 ± 200 1.21 ± 0.03 0.46 ± 0.04

Table 1: Kinetic parameters for HHHT-catalyzed transfer of caffeoyl groups to mucic acid.

The enzymatic approach offers several advantages, including high regioselectivity and mild reaction conditions. However, to achieve the tetracaffeoyl derivative, multiple rounds of enzymatic transfer may be required, or conditions must be optimized to promote complete esterification of all four hydroxyl groups on the mucic acid backbone.

Product Formation Analysis

LC-MS analysis of the enzymatic reaction between caffeoyl-CoA and mucic acid reveals the formation of a single major product, suggesting site-specific esterification. This is in contrast to reactions with saccharic acid, which produce multiple products, indicating potential for controlling the regioselectivity of esterification based on substrate selection.

For preparative-scale synthesis, multiple sequential or concurrent enzyme-catalyzed reactions would be necessary to achieve tetra-substitution, likely requiring careful optimization of enzyme concentrations, substrate ratios, and reaction times.

Chemical Synthesis Approaches

Direct Catalytic Esterification Methods

Direct esterification between caffeic acid and mucic acid represents a straightforward approach that can be adapted from established protocols for simpler caffeic acid esters.

Dicyclohexylcarbodiimide (DCC) Coupling

Similar to the synthesis of caffeic acid phenethyl ester (CAPE), mucic acid can be esterified with caffeic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent in combination with dimethylaminopyridine (DMAP) as a catalyst.

Procedure:

  • Dissolve caffeic acid (4 equivalents), DCC (4 equivalents), and DMAP (catalytic amount) in a mixed solvent system of THF/CH₂Cl₂ (1:1).
  • Stir the mixture at room temperature.
  • Add mucic acid (1 equivalent) slowly to the reaction mixture.
  • Monitor the reaction progress by TLC.
  • After completion, remove the solvent under vacuum.
  • Purify the residue by flash chromatography to obtain the target compound.

The expected yield based on similar reactions with other caffeic acid esters is approximately 40-50%.

Toluene-p-sulfonic Acid Catalysis

An alternative direct esterification approach involves using toluene-p-sulfonic acid as a catalyst with a dehydrating agent:

Procedure:

  • Combine mucic acid (1 equivalent) with caffeic acid (4 equivalents) in benzene.
  • Add toluene-p-sulfonic acid (catalytic amount).
  • Heat the mixture under reflux for 3-4 days with continuous removal of water.
  • After completion, purify the product by chromatography.

Based on similar reactions for CAPE synthesis, this method typically yields around 40% of the desired product.

Acyl Chloride Method

The acyl chloride method offers potentially higher yields and faster reaction times compared to direct esterification.

Procedure:

  • React caffeic acid (excess) with thionyl chloride (SOCl₂) at refluxing temperature for about 1 hour.
  • Remove unreacted SOCl₂ by vacuum distillation to obtain the caffeic acid chloride intermediate.
  • At room temperature, add a mixed solution of mucic acid, pyridine, and an appropriate solvent.
  • React for 1 hour, then purify by column chromatography.

This method has demonstrated yields of 50-86% for similar caffeic acid ester derivatives and may require careful optimization to achieve selective tetra-esterification.

One-Pot Green Chemistry Approach

Drawing inspiration from the synthesis of novel caffeic acid derivatives, a green chemistry approach can be developed using the Wittig reaction principles:

Procedure:

  • Prepare appropriate phosphonium ylides from caffeic acid precursors.
  • React with protected mucic acid derivatives in dimethylformamide (DMF) at 80°C under nitrogen atmosphere.
  • Deprotect to obtain the final tetra-caffeoyl mucic acid product.

This method aligns with green chemistry principles by reducing solvent waste and potentially improving reaction efficiency.

Starting Material Preparation

Mucic Acid Preparation

Mucic acid can be prepared through nitric acid oxidation of galactose or galactose-containing compounds:

Procedure:

  • Dissolve galactose in water.
  • Gradually add concentrated nitric acid while maintaining the temperature below 40°C.
  • Heat the mixture to 60°C and maintain until the reaction is complete.
  • Cool to precipitate mucic acid.
  • Filter, wash, and recrystallize to obtain pure mucic acid.

Alternatively, mucic acid can also be sourced commercially as it is used in various applications including as a precursor for adipic acid production.

Caffeic Acid and Derivatives

Caffeic acid is commercially available, but can also be synthesized via several routes including the Knoevenagel condensation:

Procedure:

  • React 3,4-dihydroxybenzaldehyde with malonic acid in pyridine.
  • Add catalytic amounts of piperidine.
  • Heat the reaction mixture under reflux.
  • Work up and purify to obtain caffeic acid.

For activation prior to esterification, caffeic acid can be converted to caffeic acid chloride or activated esters. The thioester form (caffeoyl-CoA) required for enzymatic approaches can be prepared enzymatically using 4-coumarate:CoA ligase or chemically via established procedures.

Analytical Methods for Product Characterization

Spectroscopic Analysis

Verification of successful synthesis can be performed using:

  • ¹H NMR Spectroscopy : To confirm the presence of characteristic signals from both the mucic acid backbone and the caffeic acid moieties. Particularly important are the signals corresponding to the olefinic protons of the caffeic acid residues, which typically appear as doublets with J coupling constants of ~16 Hz, confirming the E configuration.

  • ¹³C NMR Spectroscopy : To verify all carbon signals, especially the carbonyl carbons of the ester linkages and the characteristic signals of the caffeic acid aromatic rings.

  • FT-IR Spectroscopy : To confirm the presence of key functional groups, including the ester carbonyl stretching bands, aromatic C=C stretching, and O-H stretching of the phenolic hydroxyl groups.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection provides a valuable tool for monitoring reaction progress and product purity. For the target compound:

  • Use a C18 column (5 μm particle size, 25 cm × 10 mm id).
  • Mobile phase: gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.
  • Flow rate: 3 mL per minute.
  • Detection: UV absorption at 320 nm (characteristic for caffeic acid moieties).

LC-MS analysis is essential for confirming the molecular weight and fragmentation pattern of the product, with expected fragments corresponding to the sequential loss of caffeic acid moieties from the parent molecule.

Purity Assessment

The purity of the final product can be assessed using:

  • HPLC with area normalization method
  • Elemental analysis
  • Optical rotation measurements to confirm the specific stereochemistry
  • Melting point determination

Optimization Strategies and Considerations

Selective Esterification Challenges

A significant challenge in synthesizing the target compound is achieving selective tetra-esterification without over- or under-substitution. Several strategies can be employed:

  • Stepwise Protection/Deprotection : Protecting specific hydroxyl groups on mucic acid to control the esterification pattern.
  • Careful Stoichiometry Control : Using precise molar ratios of reagents.
  • Temperature and Solvent Optimization : Adjusting reaction conditions to favor complete esterification.

Stereochemical Considerations

Maintaining the specified stereochemistry (2R,3S,4S,5S) requires careful selection of reaction conditions that avoid epimerization at the chiral centers. This is particularly important when using strong acids or bases that might cause racemization.

Q & A

Q. How to integrate this compound into a theoretical framework for polyphenol-protein interaction studies?

  • Methodological Answer : Ground experiments in the "molecular mimicry" concept, where caffeoyl groups mimic endogenous ligands (e.g., ATP in kinase binding). Techniques:
  • SPR/BLI : Measure binding kinetics to targets like EGFR or PI3K.
  • Thermodynamic Profiling : Use ITC to quantify ΔH/ΔS of interactions.
  • Comparative Studies : Benchmark against natural ligands (e.g., quercetin) to identify structure-activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.